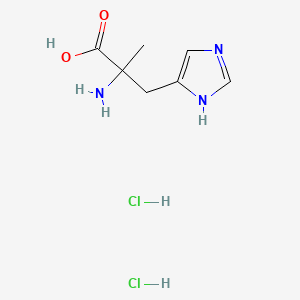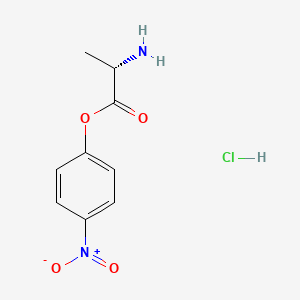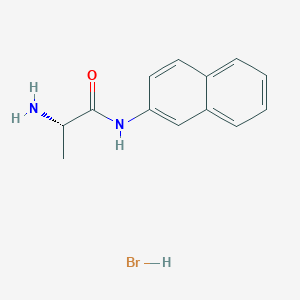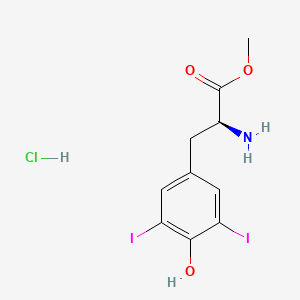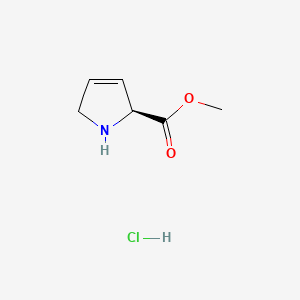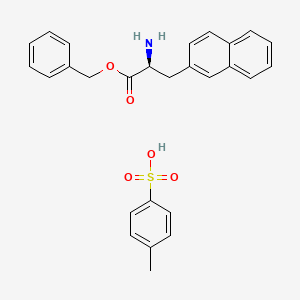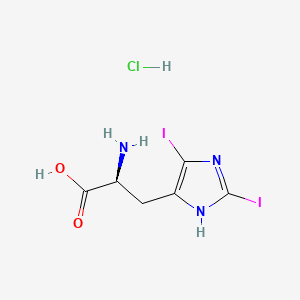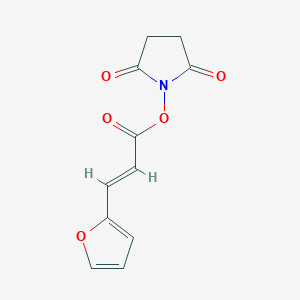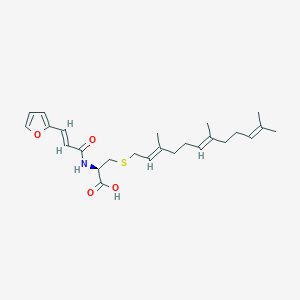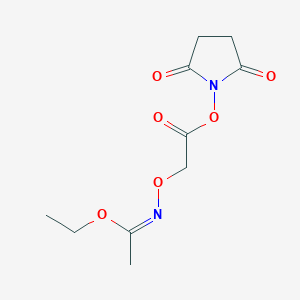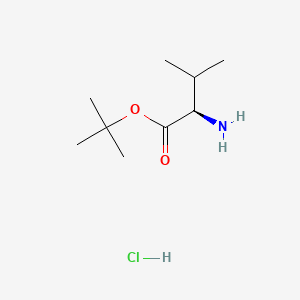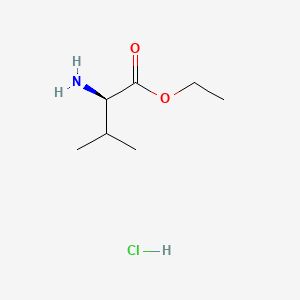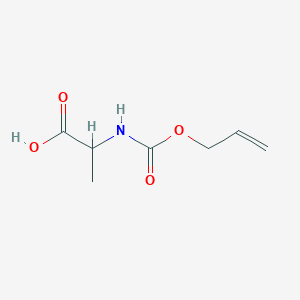
((Allyloxy)carbonyl)-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ((Allyloxy)carbonyl)-D-alanine is a derivative of the amino acid alanine, where an allyloxy carbonyl group is attached. The allyloxy carbonyl group consists of a carbonyl group (C=O) attached to an allyl group (a carbon atom double-bonded to another carbon atom, which is in turn single-bonded to a third carbon atom) via an oxygen atom .
Molecular Structure Analysis
The carbonyl group is a chemically organic functional group composed of a carbon atom double-bonded to an oxygen atom . The allyl group is a substituent with the structural formula −CH2−CH=CH2 .Chemical Reactions Analysis
Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom, and the C=O group opens possibilities for many types of chemical reactions .Physical And Chemical Properties Analysis
Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom. Their physical and chemical properties are additionally influenced by substituents and conjugated double bonds .Wissenschaftliche Forschungsanwendungen
Enzyme and Metabolic Pathway Studies
Inhibition of de novo Purine Biosynthesis : The molecule has been studied for its role in inhibiting the de novo purine biosynthesis, which is crucial for antitumor activity. A study focused on the synthesis and biological evaluation of N-[(5-amino-1-beta-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-3-(hydroxynitrosamino)-L-alanine ribonucleoside, highlighting its potential in inhibiting purine biosynthesis (Strazzolini et al., 1984).
D-Alanine Metabolism in Bacterial Biofilms : Research has also delved into the metabolic pathways of D-Alanine, emphasizing its essentiality in the growth and biofilm formation of bacteria like Streptococcus mutans. The study indicates potential drug targets within D-Alanine metabolic pathways, presenting opportunities for novel treatments (Qiu et al., 2016).
Structural Analysis and Chemical Mechanisms
Investigation of Chemical Mechanisms in Enzymes : ((Allyloxy)carbonyl)-D-alanine is involved in studies aimed at understanding the chemical mechanisms of enzymes like alanine racemase. Such research contributes to insights into enzyme catalysis and potential drug development, as illustrated in a study examining the reaction mechanism of alanine racemase from Bacillus stearothermophilus (Watanabe et al., 2002).
Role in Cell Wall Synthesis and Enzymatic Reactions : The compound is part of investigations related to cell wall synthesis and enzymatic reactions, as observed in a study analyzing the role of isotope effects and pH in determining the chemical mechanism of Bacillus subtilis L-alanine dehydrogenase (Grimshaw et al., 1981).
Biosensors and Analytical Applications
- Biosensor Development : ((Allyloxy)carbonyl)-D-alanine is involved in the development of biosensors, as demonstrated in research focused on the construction of an enzymatic biosensor based on the immobilization of D-amino acid oxidase for the analytical determination of D-alanine in human serum. Such biosensors have applications in clinical diagnostics and monitoring (Shoja et al., 2017).
Eigenschaften
IUPAC Name |
2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYGPXCIWHLPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-enoxycarbonylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

